Reinecke Salt Monohydrate

Description

Historical Development and Early Investigations of the Reineckate (B100417) Anion

The discovery of what is now known as Reinecke's salt dates back to 1863, first reported by A. Reinecke. wikipedia.orgchemeurope.commdpi.com The initial synthesis involved the reaction of molten ammonium (B1175870) thiocyanate (B1210189) with ammonium dichromate at temperatures around 145–150 °C. wikipedia.orgchemeurope.com Salts containing the [Cr(NCS)₄(NH₃)₂]⁻ anion became known as reineckates, a name that has persisted over time. mdpi.com

Early structural investigations revealed that the chromium atom is surrounded by six nitrogen atoms in an octahedral geometry. wikipedia.orgchemeurope.com The two ammonia (B1221849) (NH₃) ligands are positioned in a trans configuration to each other. wikipedia.orgchemeurope.commcconline.org.in The salt typically crystallizes with one molecule of water. wikipedia.orgchemeurope.com These foundational studies were part of a broader effort in the 19th and early 20th centuries to understand the nature of complex metal compounds, which Alfred Werner would later formalize in his coordination theory. wikipedia.org The stability and distinct properties of the Reineckate anion made it a subject of interest in these early explorations of coordination chemistry. mdpi.comwikipedia.org

Significance in Coordination Chemistry and Analytical Science Research

Reinecke salt monohydrate holds considerable significance in both coordination chemistry and analytical science due to the unique properties of its anion. chemimpex.com

In coordination chemistry, the Reineckate anion is valued for its stability and is used as a building block or precursor for synthesizing new coordination complexes. chemimpex.comchemimpex.comresearchgate.net The kinetically inert nature of the chromium(III) center allows for the study of metal-ligand interactions and the development of novel materials with specific properties. wikipedia.orgchemimpex.com The anion itself is a stable complex that can be used as a counterion for large cations, facilitating their crystallization and structural analysis. wikipedia.orglookchem.com Researchers have used Reinecke's salt to create heterometallic compounds and to investigate the magnetic properties of chromium(III) complexes. researchgate.netresearchgate.net

In analytical science, Reinecke salt has a long history as a versatile precipitating reagent. acs.org It was once widely used for the gravimetric and colorimetric determination of various substances. scbt.com Its primary application is the precipitation of primary and secondary amines, with which it forms distinct, insoluble crystalline salts. wikipedia.orgchemeurope.com This property has been exploited for the isolation and quantification of amino acids, such as proline and hydroxyproline, and alkaloids from various sources. wikipedia.orgscienggj.org

The salt also serves as a reagent for the detection and quantification of metal ions. chemimpex.comchemimpex.com For instance, it reacts with mercury(II) compounds to produce a red precipitate, a reaction that can be used for analytical purposes. wikipedia.orgchemeurope.com Furthermore, the formation of ion-association complexes between the Reineckate anion and various organic compounds, such as the pharmaceutical promazine (B1679182), allows for their indirect spectrophotometric or atomic absorption spectrometric determination by measuring the chromium content. researchgate.net Aqueous solutions of the potassium salt of the Reineckate anion have also been studied for use as a chemical actinometer to measure light intensity in the visible region of the spectrum. researchgate.netrsc.org

| Analyte | Methodology | Reference |

|---|---|---|

| Primary/Secondary Amines | Precipitation/Gravimetric Analysis | wikipedia.orgchemeurope.com |

| Amino Acids (Proline, Hydroxyproline) | Precipitation/Separation | wikipedia.orgscienggj.org |

| Quaternary Ammonium Alkaloids | Quantitative Precipitation | |

| Choline (B1196258) | Precipitation/Spectrophotometry | acs.orgscienggj.org |

| Mercury (Hg²⁺) | Precipitation (Red Precipitate) | wikipedia.orgchemeurope.com |

| Promazine | Ion-Association Complex Formation/AAS | researchgate.net |

Structure

2D Structure

Properties

InChI |

InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+6;;2*-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKOWSCEPGOBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.N.[NH2-].[NH2-].[Cr+6] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7CrN7S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Reinecke Salt Monohydrate

Established Synthetic Pathways for Ammonium (B1175870) Tetrathiocyanatodiamminechromate(III) Monohydrate

The traditional and most widely cited method for preparing Reinecke salt involves a high-temperature fusion reaction. mcconline.org.inorgsyn.org This pathway has been a staple in inorganic synthesis for many years due to its reliability.

The synthesis of Reinecke salt is classically achieved by the addition of ammonium dichromate to molten ammonium thiocyanate (B1210189). mcconline.org.inorgsyn.org The process begins by heating a significant excess of ammonium thiocyanate to its molten state, typically between 145–150°C. mcconline.org.inwikipedia.org Into this melt, finely powdered ammonium dichromate is added portion-wise. orgsyn.orgyoutube.com A vigorous reaction ensues, characterized by the evolution of ammonia (B1221849) gas, causing the temperature to rise to approximately 160°C. orgsyn.org The heat generated by this exothermic reaction is often sufficient to sustain the desired temperature without continuous external heating. orgsyn.org

Constant stirring is crucial during the addition of the dichromate to ensure a homogeneous reaction mixture and to manage the reaction's vigor. orgsyn.org After the addition is complete, the mixture is allowed to cool while stirring continues to prevent the formation of large, unmanageable lumps. orgsyn.org The resulting solid product is a mixture containing Reinecke salt, unreacted ammonium thiocyanate, and byproducts such as Morland salt (the guanidine (B92328) salt of the Reinecke acid). orgsyn.org

Table 1: Reactants and Their Roles in the Traditional Synthesis of Reinecke Salt

| Component | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| Ammonium Thiocyanate | NH₄SCN | 76.12 | Reactant, Ligand Source, Reducing Agent, and Reaction Medium (Melt) |

| Ammonium Dichromate | (NH₄)₂Cr₂O₇ | 252.07 | Chromium Source, Oxidizing Agent |

Green Chemistry Approaches in Reinecke Salt Monohydrate Synthesis

In recent years, efforts have been made to develop more environmentally friendly or "green" methods for the synthesis of Reinecke salt. google.com These approaches aim to improve reaction yield, reduce waste, and potentially lower costs. google.com One such patented method describes a "greenization production synthetic method" that, while based on the same core reactants, modifies the reaction conditions. google.com

This method involves heating ammonium thiocyanate to a molten state at a temperature between 160-170°C. google.com Finely stirred ammonium dichromate is then slowly added to the melt, and the vigorous reaction is maintained for approximately two hours. google.com The patent claims that this frit reaction synthesis method aligns with the principles of Green Chemistry and results in a high reaction yield, with reported productive rates between 70% and 85%. google.com The subsequent steps of cooling, crushing, washing with ice water, and recrystallization are similar to the traditional method. google.com The key distinction in the "green" approach appears to be the optimization of reaction temperature and time to maximize the yield of the desired product. google.com

Purification and Crystallization Techniques for this compound

The crude product obtained from the fusion reaction requires purification to isolate the Reinecke salt from unreacted starting materials and byproducts. orgsyn.org A critical step in this process is washing the finely powdered crude product with ice-cold water. orgsyn.orgsciencemadness.org Reinecke salt is sparingly soluble in cold water, which allows for the dissolution and removal of the highly soluble unreacted ammonium thiocyanate and other impurities. orgsyn.org

Following the cold water wash, the insoluble residue is subjected to recrystallization. orgsyn.org This is achieved by dissolving the residue in water warmed to a temperature that should not exceed 60-65°C. orgsyn.orgsciencemadness.org Above this temperature, Reinecke salt begins to decompose in aqueous solution, which can lead to the formation of hydrogen cyanide and other undesirable products. orgsyn.org The hot solution is then filtered to remove any remaining insoluble matter, and the filtrate is cooled, often in a refrigerator overnight, to allow the dark-red crystals of this compound to form. mcconline.org.inorgsyn.org

For a higher recovery, the mother liquor from the first crystallization can be used for a second extraction of the initial residue. orgsyn.org Further concentration of the combined mother liquors under reduced pressure at a temperature between 40–50°C can yield additional crops of the crystalline product. orgsyn.org The final purified crystals are typically air-dried. orgsyn.org

Structural Elucidation and Spectroscopic Characterization of Reinecke Salt Monohydrate

Coordination Geometry and Ligand Arrangement within the Reineckate (B100417) Anion

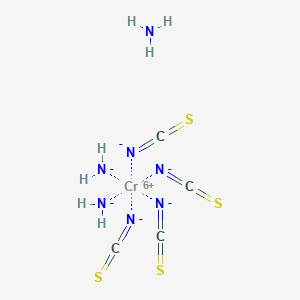

The anion of Reinecke salt, known as the Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, is a complex ion featuring a central chromium atom bonded to several surrounding ligands.

The central chromium(III) ion in the Reineckate anion is surrounded by six nitrogen atoms, resulting in an octahedral coordination geometry. researchgate.netchemeurope.comwikipedia.org This arrangement is a common and stable configuration for Cr(III) complexes. researchgate.net The six nitrogen atoms are provided by four thiocyanate (B1210189) (NCS⁻) ligands and two ammonia (B1221849) (NH₃) molecules, each forming a coordinate bond with the chromium ion. This coordination results in a coordination number of 6 for the chromium center. docbrown.info

The spatial arrangement of the ligands around the central chromium atom is specific. The two ammonia (ammine) ligands are positioned on opposite sides of the chromium ion, a configuration known as trans. chemeurope.comwikipedia.orgmcconline.org.in Consequently, the four thiocyanate ligands occupy the remaining four positions in the equatorial plane of the octahedron. This specific isomer is named trans-diammine-tetrathiocyanatochromate(III).

X-ray Diffraction Studies of Reineckate Complexes

X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-crystal X-ray diffraction (SCXRD) has been the definitive method for determining the precise molecular structure of Reinecke salt and its derivatives. spbu.runih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern to build a three-dimensional model of the atomic arrangement. carleton.edu

Structural analyses of salts containing the Reineckate anion have revealed various crystal systems and space groups depending on the counter-ion (cation). For instance, the salt (nBu₄N)[Cr(NCS)₄(NH₃)₂], which contains the tetra-n-butylammonium cation, crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another complex, involving an indium-based cation, was found to be triclinic with the space group P1. researchgate.net Early analysis of the parent ammonium (B1175870) Reineckate salt established its specific crystal structure parameters. wikipedia.org

Table 1: Crystallographic Data for a Representative Reineckate Salt (Data for (nBu₄N)[Cr(NCS)₄(NH₃)₂])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 12.0818(8) Å |

| b | 10.2425(8) Å |

| c | 24.222(2) Å |

| β | 98.324(3)° |

| Z (Formula units per cell) | 4 |

Single-Crystal X-ray Diffraction Analysis

Analysis of Bond Characters and Interatomic Distances

Crystal structure analysis provides detailed information on the bond characteristics and the distances between atoms. researchgate.netcarleton.edu In the Reineckate anion, the four thiocyanate ligands are bonded to the chromium atom through their nitrogen atoms, which is a key structural feature. The Cr-NCS groups are essentially linear. wikipedia.orgmcconline.org.in

Studies have shown that the nature of the bonding within the thiocyanate ligand itself can be influenced by the crystal environment and the associated cation. researchgate.net For instance, in Reinecke's salt, the bond character is consistent with the structure N≡C–S⁻. However, in choline (B1196258) reineckate, the bonding is better described by the resonance structure N⁻=C=S. researchgate.net This highlights the detailed insights that can be gained from diffraction studies. Precise measurements of the distances between the central chromium atom and the nitrogen atoms of the ligands (Cr-N distances) are also determined through this method.

Table 2: Selected Interatomic Distances in the Reineckate Anion (Representative data; specific values can vary slightly between different crystal structures)

| Bond | Approximate Bond Length (Å) |

| Cr - N (from NH₃) | ~2.08 Å |

| Cr - N (from NCS) | ~2.00 Å |

Investigation of Hydrogen Bonding Networks in Crystalline Structures

The crystalline lattice of Reinecke salt monohydrate is stabilized by an extensive network of hydrogen bonds. These interactions involve the ammonium cation (NH₄⁺), the trans-ammine ligands (NH₃) of the complex anion, and the molecule of water of hydration. The hydrogen atoms on the nitrogen of both the ammonium ion and the ammine ligands act as hydrogen bond donors. The primary acceptors for these hydrogen bonds are the nitrogen and sulfur atoms of the thiocyanate ligands and the oxygen atom of the water molecule.

Powder X-ray Diffraction and Rietveld Refinement for Structural Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and obtaining structural information from a polycrystalline or powdered sample of this compound. The resulting diffraction pattern is a unique fingerprint of the compound, characterized by a series of diffraction peaks at specific Bragg angles (2θ). wikipedia.org

For a detailed structural analysis of the PXRD data, the Rietveld refinement method is employed. wikipedia.org This powerful technique involves fitting a calculated diffraction profile to the entire experimentally observed pattern. The process begins with an initial structural model, typically derived from single-crystal X-ray diffraction data, which includes parameters such as space group, unit cell dimensions, and atomic coordinates. wikipedia.org

The Rietveld method then iteratively adjusts these structural parameters (e.g., atomic positions, site occupancies, lattice parameters) and instrumental parameters (e.g., peak shape, background) using a least-squares algorithm to minimize the difference between the calculated and observed patterns. wikipedia.org Successful refinement for this compound would confirm its phase purity and provide highly accurate lattice parameters for the bulk material, validating that the structure determined from a single crystal is representative of the larger sample. This is particularly useful for detecting any phase transitions or impurities that may be present. researchgate.netustb.edu.cn

Vibrational Spectroscopy Investigations (Infrared, Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding within this compound. These methods probe the vibrational modes of the constituent chemical bonds. u-szeged.hu

The IR spectrum of Reinecke salt is characterized by several key absorption bands that confirm its structure. The vibrations associated with the thiocyanate (NCS⁻) ligand are particularly informative. The strong C≡N stretching vibration (ν(C≡N)) is a prominent feature. u-szeged.hu The position and multiplicity of this band can be influenced by the nature of the cation in the outer sphere of the complex. u-szeged.hu Other important bands include the N-H stretching vibrations from the ammine and ammonium groups, the C-S stretching vibration (ν(C-S)), and the NCS bending mode (δ(NCS)). u-szeged.hunih.gov

The following table summarizes the characteristic vibrational frequencies observed for Reinecke salt and its constituent groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(N-H) | 3100 - 3400 | Stretching vibrations of the ammine (NH₃) and ammonium (NH₄⁺) ligands. |

| ν(C≡N) | ~2100 | Strong stretching vibration of the thiocyanate C≡N triple bond. |

| δ(NH₃) | ~1600 | Bending (scissoring) vibration of the coordinated ammine ligands. |

| ν(C-S) | ~700 - 800 | Stretching vibration of the thiocyanate C-S bond. |

| δ(NCS) | ~470 - 490 | Bending vibration of the N-C-S angle. |

| ν(Cr-N) | ~300 - 400 | Stretching vibrations of the bonds between the chromium center and nitrogen atoms of the ligands. |

The complementary nature of IR and Raman spectroscopy is valuable, as some vibrational modes may be active in one technique but not the other due to selection rules, providing a more complete picture of the molecular structure. u-szeged.hu

Electronic Spectroscopy Investigations (UV/Vis) for Electronic Structure and Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy is used to probe the electronic transitions within the [Cr(NCS)₄(NH₃)₂]⁻ complex anion. As a d³ transition metal complex, the Cr(III) ion in an octahedral ligand field gives rise to characteristic absorption bands in the visible region of the spectrum. These bands are due to d-d electronic transitions, where an electron is promoted from a lower-energy d-orbital (t₂g) to a higher-energy d-orbital (e_g). testbook.com

For an octahedral Cr(III) complex, three spin-allowed transitions are theoretically expected from the ground state (⁴A₂g). The electronic spectrum of Reinecke salt is dominated by two main absorption bands in the visible range. A lower energy band is assigned to the ⁴A₂g → ⁴T₂g transition, while a higher energy band corresponds to the ⁴A₂g → ⁴T₁g transition. A third, higher-energy spin-allowed transition, ⁴A₂g → ⁴T₁g(P), often occurs in the ultraviolet region and may be obscured by more intense charge-transfer bands.

A supplier reports a quality control absorbance peak in the range of 518-522 nm, which is consistent with the lowest energy d-d transition. tcichemicals.com Another source indicates an absorbance peak at 204 nm, likely corresponding to a charge-transfer transition. aatbio.com

| Transition | Approximate Wavelength (λ_max) | Region |

| ⁴A₂g → ⁴T₂g | ~520 nm | Visible |

| ⁴A₂g → ⁴T₁g | ~400 nm | Visible |

| Charge Transfer | ~204 nm aatbio.com | Ultraviolet |

The energy of these transitions is dictated by the ligand field strength of the ammine and thiocyanate ligands, providing direct information about the electronic structure of the chromium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Probing Magnetic Behavior via the Evans Method

The magnetic properties of this compound are determined by the electronic configuration of the central Cr(III) ion. With a d³ configuration, the complex is expected to be paramagnetic due to the presence of unpaired electrons. The Evans method is an NMR-based technique used to precisely measure the magnetic susceptibility of a paramagnetic substance in solution. nanalysis.comtruman.edu

The method involves measuring the change in the chemical shift of an inert reference compound (e.g., the residual solvent peak) in the presence and absence of the paramagnetic sample. nanalysis.com This shift is directly proportional to the magnetic susceptibility of the compound. The molar magnetic susceptibility (χ_M) can then be used to calculate the effective magnetic moment (μ_eff) using the following equation:

μ_eff = 2.828 (χ_M * T)^½

where T is the absolute temperature. For a Cr(III) ion with three unpaired electrons (n=3), the theoretical spin-only magnetic moment is calculated as:

μ_s.o. = [n(n+2)]^½ = [3(3+2)]^½ ≈ 3.87 Bohr Magnetons (B.M.)

Experimental determination via the Evans method would be expected to yield a value close to this theoretical prediction, confirming the high-spin d³ electronic state of the chromium center. umb.edu

Theoretical and Computational Chemistry Approaches to this compound Structure and Properties

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), serve as powerful tools for augmenting experimental findings and providing deeper insight into the structure and properties of this compound.

Computational approaches can be used for several purposes:

Geometry Optimization: DFT calculations can predict the ground-state molecular structure of the [Cr(NCS)₄(NH₃)₂]⁻ anion, providing theoretical bond lengths and angles. These calculated parameters can be compared with experimental data obtained from X-ray diffraction to validate the computational model.

Vibrational Analysis: The vibrational frequencies and their corresponding IR and Raman intensities can be calculated from the optimized geometry. This theoretical spectrum is invaluable for assigning the experimental bands observed in IR and Raman spectroscopy to specific molecular motions. researchgate.net

Electronic Structure Analysis: Time-dependent DFT (TD-DFT) can be employed to calculate the energies of electronic transitions. d-nb.info The results of these calculations can be compared to the experimental UV/Vis spectrum to assign the observed absorption bands to specific electronic promotions (e.g., d-d transitions or ligand-to-metal charge transfer), thereby elucidating the electronic structure of the complex. d-nb.info

By correlating these theoretical predictions with experimental data, a more comprehensive and detailed understanding of the structural and electronic properties of this compound can be achieved.

Magnetic Properties and Interactions in Reineckate Systems

The magnetic properties of this compound, NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, are primarily dictated by the presence of the chromium(III) ion within the complex anion. As a transition metal ion with a d³ electron configuration, Cr(III) in an octahedral coordination environment possesses three unpaired electrons, rendering the compound paramagnetic.

The magnetic behavior of Reinecke salt and related reineckate systems is consistent with the theoretical expectations for a Cr(III) ion. The effective magnetic moment (μ_eff) for such systems is anticipated to be close to the spin-only value, which can be calculated using the formula:

μ_s.o. = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Cr(III) with n=3, the theoretical spin-only magnetic moment is approximately 3.87 Bohr magnetons (B.M.). Experimental investigations into various salts containing the [Cr(NCS)₄(NH₃)₂]⁻ anion have confirmed this paramagnetic nature, with measured effective magnetic moments falling in the expected range for a spin-only Cr(III) system.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of the paramagnetic Cr(III) center in Reinecke salt. EPR studies provide detailed information about the electronic structure and symmetry of the complex. The interaction of the unpaired electron spins with an external magnetic field gives rise to a characteristic EPR spectrum. The key parameters derived from EPR spectra are the g-factor and the zero-field splitting (ZFS) parameters (D and E).

The g-factor provides insight into the electronic structure and the extent of orbital contribution to the magnetic moment. For Cr(III) complexes, the g-value is typically close to the free-electron value of ~2.0023. Zero-field splitting arises from the spin-spin interactions of the three unpaired electrons in the d-orbitals, which lifts the degeneracy of the spin states even in the absence of an external magnetic field. The ZFS parameters are sensitive to the symmetry of the ligand field around the Cr(III) ion. In the case of the [Cr(NCS)₄(NH₃)₂]⁻ anion, the trans arrangement of the ammonia ligands and the thiocyanate ligands results in a tetragonal distortion of the octahedral geometry, which is reflected in the ZFS parameters.

While Reinecke salt itself does not exhibit long-range magnetic ordering at ambient temperatures, the study of intermolecular interactions in reineckate systems is crucial for understanding the bulk magnetic properties. In the solid state, weak magnetic interactions can occur between the paramagnetic [Cr(NCS)₄(NH₃)₂]⁻ anions. These interactions can be transmitted through various pathways, including direct orbital overlap or through the cations and water molecules in the crystal lattice. At very low temperatures, these weak interactions could potentially lead to cooperative magnetic phenomena, although significant magnetic ordering is not a characteristic feature of this compound.

The magnetic properties of this compound can be summarized in the following table:

| Magnetic Property | Value/Description |

| Paramagnetism | Paramagnetic |

| Metal Ion | Chromium(III) |

| Electron Configuration | d³ |

| Number of Unpaired Electrons | 3 |

| Theoretical Spin-only Magnetic Moment | ~3.87 B.M. |

| g-factor | Close to 2.0 |

| Zero-Field Splitting | Present due to tetragonal distortion |

| Magnetic Ordering | No long-range ordering at ambient temperatures |

| Intermolecular Interactions | Weak |

Coordination Chemistry and Complexation Behavior of Reinecke Salt Monohydrate

Ion-Pair Complex Formation with Organic Bases and Pharmaceutical Compounds

The negatively charged reineckate (B100417) anion readily forms ion-pair complexes with a wide array of organic cations. This property has been extensively utilized for the precipitation, identification, and quantification of various organic bases and pharmaceutical compounds. The formation of these complexes is primarily driven by electrostatic interactions between the cationic organic molecule and the anionic reineckate complex.

Reinecke salt has a long-standing history of being used as a precipitating agent for primary and secondary amines. wikipedia.org The protonated forms of these amines (RNH₃⁺ and R₂NH₂⁺) form stable, often crystalline, precipitates with the reineckate anion. This reaction has been a classical qualitative and quantitative method for amine determination. The formation of these amine reineckates is a result of the electrostatic attraction between the positively charged ammonium (B1175870) head of the amine and the negatively charged reineckate complex. These precipitates are typically sparingly soluble in water but can be dissolved in organic solvents like acetone (B3395972) or ethanol (B145695) for further analysis. wikipedia.orgnih.gov The stability and insolubility of these complexes are influenced by the nature of the alkyl or aryl groups on the amine.

The ability of Reinecke salt to form precipitates extends to amines derived from amino acids. wikipedia.org Specifically, amino acids such as proline and hydroxyproline, which contain secondary amine functionalities, readily form crystalline precipitates with the reineckate anion. wikipedia.org In an acidic medium, the nitrogen atom of the amino acid's amino group becomes protonated, leading to the formation of a cationic species that can then form an ion-pair with the [Cr(NCS)₄(NH₃)₂]⁻ anion. This specific interaction allows for the selective precipitation and potential quantification of these amino acids from complex mixtures.

Reinecke salt is a well-established reagent for the precipitation of alkaloids and other quaternary ammonium compounds. nih.govdrugbank.com Many alkaloids possess a basic nitrogen atom that is protonated in acidic solutions, forming a cation that subsequently precipitates with the reineckate anion. Similarly, quaternary ammonium compounds, which have a permanent positive charge, form stable ion-pair complexes with the reineckate anion. nih.gov This interaction has been exploited for the detection and determination of these compounds in various samples. The resulting precipitates are often crystalline and have characteristic colors, aiding in their identification.

The ion-pair formation with the reineckate anion is a significant analytical application in the pharmaceutical field for the determination of various drug substances.

Cephalosporins: Several cephalosporin (B10832234) antibiotics can be determined through the formation of ion-pair complexes with ammonium reineckate. nih.gov In an acidic medium, the basic nitrogen atom in the cephalosporin structure becomes protonated, leading to the formation of a precipitate with the reineckate anion. These precipitates can be quantified colorimetrically after dissolution in acetone or by atomic absorption spectrometry by measuring the chromium content. nih.gov

Fluoroquinolones: Fluoroquinolone antibiotics, such as norfloxacin, ciprofloxacin, ofloxacin, and enrofloxacin, react with ammonium reineckate to form stable ion-pair precipitates. nih.gov The protonated piperazine (B1678402) ring of the fluoroquinolones interacts with the reineckate anion. These colored complexes, when dissolved in acetone, can be determined by colorimetry or atomic absorption spectroscopy. nih.govnih.govresearchgate.netresearchgate.net

Dimenhydrinate (B1670652): Dimenhydrinate, a drug used for motion sickness, is a salt of two active components: diphenhydramine (B27) and 8-chlorotheophylline. researchgate.netresearchgate.net The diphenhydramine portion contains a tertiary amine that can be protonated to form a cation, which then forms an ion-pair complex with the reineckate anion.

Promazine (B1679182): The phenothiazine (B1677639) antipsychotic drug, promazine, forms a reddish, crystalline, water-insoluble but acetone- and methanol-soluble ion-association complex with Reinecke salt in neutral and acidic media. nih.gov This reaction has been utilized for the indirect determination of promazine by measuring the chromium content of the reineckate anion via atomic absorption spectrometry. nih.gov

Choline (B1196258) Chloride: Choline, a quaternary ammonium compound, readily forms a precipitate with Reinecke salt. researchgate.netscienggj.orgmade-in-china.com This interaction is the basis for a spectrophotometric method for the quantification of choline chloride. The choline reineckate precipitate is dissolved in a suitable solvent, and the concentration is determined by measuring the absorbance of the solution. researchgate.netscienggj.org

| Pharmaceutical Agent | Method of Complex Formation | Analytical Application |

| Cephalosporins | Ion-pair formation in acidic medium | Colorimetry, Atomic Absorption Spectrometry nih.gov |

| Fluoroquinolones | Ion-pair formation with protonated piperazine ring | Colorimetry, Atomic Absorption Spectrometry, Conductometry nih.gov |

| Dimenhydrinate | Ion-pair formation with protonated diphenhydramine | Gravimetric and Spectrophotometric analysis |

| Promazine | Ion-association complex formation | Atomic Absorption Spectrometry nih.gov |

| Choline Chloride | Precipitation of choline reineckate | Spectrophotometry researchgate.netscienggj.org |

Metal-Ligand Interaction Dynamics and Complex Stability of Reineckate Adducts

The stability of the adducts formed between the reineckate anion and various cations is a crucial aspect of their chemistry. The thermodynamic stability of a coordination complex refers to its tendency to exist under equilibrium conditions and is related to the metal-ligand bond energies. scispace.com In the case of reineckate adducts, the primary interaction is electrostatic, forming an ion pair. The stability of these adducts in the solid state is influenced by the crystal lattice energy, which is dependent on the size, shape, and charge distribution of both the cation and the reineckate anion.

Synthesis of Novel Coordination Compounds Utilizing the Reineckate Anion as a Ligand or Counterion

Beyond its use in precipitation reactions, the reineckate anion serves as a versatile building block in the synthesis of novel coordination compounds. It can function either as a counterion to a cationic coordination complex or, more interestingly, as a ligand itself, coordinating to other metal centers through its available donor atoms.

When used as a counterion, the reineckate anion can influence the crystal packing and properties of the resulting salt. google.com A series of new Reinecke-type salts have been synthesized with large organic cations, such as tetraalkylammonium and 1-alkyl-3-methylimidazolium, to explore their potential as ionic liquids. researchgate.netlookchem.com In these compounds, the reineckate anion is a discrete, non-coordinating entity.

The reineckate anion can also act as a ligand, coordinating to other metal ions through the sulfur atoms of the thiocyanate (B1210189) ligands or the nitrogen atoms of the ammine ligands. This can lead to the formation of polynuclear or supramolecular structures. The synthesis of such compounds often involves the reaction of Reinecke salt with another metal salt in a suitable solvent. The resulting structures can exhibit interesting magnetic and spectroscopic properties due to the presence of multiple metal centers. The design and synthesis of such novel coordination compounds are an active area of research, with potential applications in materials science and catalysis. mdpi.comnd.eduhud.ac.uk

Heterometallic Complexes Containing Reineckate (e.g., Cu(II)/Cr(III) Systems)

The Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻, is a valuable precursor for the self-assembly of heterometallic complexes, where two or more different metal ions are incorporated into a single molecular entity. These systems are of interest for their potential applications in areas such as molecular magnetism and materials science. The Reineckate anion can function either as a counter-anion to a cationic complex of another metal or as a ligand itself, typically by using one of its thiocyanate groups to bridge to a second metal center.

Research has demonstrated the successful synthesis of heterometallic Cu(II)/Cr(III) and Zn(II)/Cr(III) systems starting from Reinecke's salt. researchgate.netnih.gov A notable example is the one-pot self-assembly reaction of copper powder, Reinecke's salt, acetone, and tris(2-aminoethyl)amine (B1216632) (tren) in dimethyl sulfoxide (B87167) (dmso). This reaction yields a heterometallic compound where the complex consists of a [Cu(trenac)]²⁺ cation and the [Cr(NCS)₄(NH₃)₂]⁻ Reineckate anion, held together by electrostatic forces and hydrogen bonding. researchgate.net

In other systems, a more direct coordination linkage is formed. A dinuclear complex featuring a thiocyanato-bridged Cr(III)-Cu(II) unit has been synthesized and characterized by single-crystal X-ray diffraction. researchgate.net In this structure, the chromium ion maintains its coordination with two ammonia (B1221849) molecules and four thiocyanate groups, but one of the thiocyanate ligands also coordinates to the copper(II) ion, forming a direct bridge between the two metal centers. researchgate.net Similarly, tetranuclear complexes containing a {Zn₂Cr₂(μ₃-O)₂(μ-O)₄} core have been prepared using Reinecke's salt, demonstrating the versatility of this precursor in constructing diverse multinuclear architectures. nih.govresearchgate.netbohrium.com

Table 1: Examples of Heterometallic Complexes Derived from Reinecke's Salt

| Complex Formula | Metal Centers | Structural Features | Reference |

|---|---|---|---|

| [(HL)Cu(SCN)Cr(NCS)₃(NH₃)₂]·DMF | Cu(II), Cr(III) | Dinuclear complex with a thiocyanato bridge between Cu and Cr centers. | researchgate.net |

| [Cu(trenac)]Cr(NCS)₄(NH₃)₂·6dmso | Cu(II), Cr(III) | Ionic assembly of a complex copper cation and the Reineckate anion. | researchgate.netresearchgate.net |

| [Zn₂(NCS)₄(Dea)₂(HDea)₂]·4DMSO | Zn(II), Cr(III) | Tetranuclear core with alkoxo bridges; derived from Reinecke's salt. | nih.gov |

Principles of Complexation Dependent on Basicity and pH of Reaction Media

The stability and reactivity of coordination complexes, including those involving Reinecke salt, are profoundly dependent on the acidity or basicity of the solution. The pH of the reaction medium dictates the protonation state of both the ligands and the solvent, which in turn affects ligand exchange rates, complex stability, and reaction mechanisms.

The Reineckate anion, trans-[Cr(NH₃)₂(NCS)₄]⁻, is susceptible to decomposition in aqueous solutions, a process that is significantly accelerated in basic conditions. researchgate.netmcconline.org.in The kinetic studies of this base hydrolysis reveal a reaction that is dependent on the concentration of hydroxide (B78521) ions (OH⁻). researchgate.net The rate law for the decomposition is expressed as:

-d[complex]/dt = k₀ + k₁[OH⁻]

This equation shows two pathways for the reaction: a base-independent path (k₀) and a base-dependent path (k₁[OH⁻]). researchgate.net The base-independent pathway is understood to proceed through a dissociative interchange (Id) mechanism. researchgate.net

The base-dependent pathway is of particular importance as it illustrates a key principle of complexation in basic media. This pathway is proposed to occur via a dissociative conjugate base (DCB) mechanism. researchgate.net In this mechanism, a hydroxide ion acts as a base and removes a proton from one of the coordinated ammonia (NH₃) ligands, forming an amido (NH₂) ligand. This deprotonation creates a conjugate base of the original complex, which is more electron-rich and facilitates the rapid dissociation of one of the thiocyanate ligands from the chromium center. lscollege.ac.in The presence of an acidic proton on a coordinated ligand (like the N-H proton in ammonia) is therefore a critical factor for this type of accelerated hydrolysis in basic solutions. lscollege.ac.in

Furthermore, the rate of the base-dependent hydrolysis is also influenced by the nature of other ions present in the solution, a phenomenon known as a specific salt effect. Cations from the electrolyte (e.g., Na⁺, K⁺, Cs⁺) can form ion pairs with the anionic Reineckate complex. researchgate.netlibretexts.org This ion-pairing is believed to play a significant role in the activation process of the base-catalyzed reaction pathway. researchgate.net

Table 2: Kinetic Pathways for Base Hydrolysis of Reineckate Anion

| Pathway | Rate Dependence | Proposed Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Alkali-Independent | k₀ (independent of [OH⁻]) | Dissociative Interchange (Id) | Slow ligand substitution by solvent molecules. | researchgate.net |

| Alkali-Dependent | k₁[OH⁻] (first-order in [OH⁻]) | Dissociative Conjugate Base (DCB) | Deprotonation of NH₃ ligand by OH⁻, followed by rapid loss of NCS⁻. Influenced by ion-pairing. | researchgate.netlscollege.ac.in |

Reactivity and Reaction Kinetics of Reinecke Salt Monohydrate

Decomposition Pathways in Aqueous and Organic Media

Reinecke salt, with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O, exhibits susceptibility to decomposition in both aqueous and organic solutions. The stability of the complex is influenced by factors such as temperature, light, and the chemical nature of the solvent.

In aqueous solutions, Reinecke salt undergoes a slow decomposition process at room temperature, which can take approximately two weeks. orgsyn.org This degradation is significantly accelerated at elevated temperatures; for instance, above 65°C, the decomposition occurs rapidly. orgsyn.org A similar breakdown is observed in boiling alcohol. orgsyn.org

In organic media, such as boiling alcohol, a similar decomposition pattern is observed, indicating that the solvent can participate in the ligand substitution reactions leading to the breakdown of the Reineckate (B100417) anion. orgsyn.org

Table 1: Decomposition Characteristics of Reinecke Salt

| Medium | Conditions | Observed Products/Changes | Reference |

|---|---|---|---|

| Aqueous Solution | Room Temperature | Slow decomposition (~2 weeks), formation of blue color, HCN liberation | orgsyn.org |

| Aqueous Solution | > 65°C | Rapid decomposition, formation of blue color, HCN liberation | orgsyn.orgsciencemadness.org |

| Alcohol | Boiling | Decomposition, HCN liberation | orgsyn.org |

Kinetic Studies of Ligand Exchange and Hydrolysis Reactions

The kinetics of reactions involving the Reineckate anion, trans-[Cr(NH₃)₂(NCS)₄]⁻, have been a subject of detailed investigation, particularly its hydrolysis under basic conditions. These studies provide insight into the mechanisms of ligand substitution in octahedral chromium(III) complexes.

Rate = k₀[Complex] + k₁[Complex][OH⁻]

This can be simplified to:

k_obs = k₀ + k₁[OH⁻]

where k_obs is the observed pseudo-first-order rate constant, k₀ represents the alkali-independent path (first-order), and k₁ corresponds to the alkali-dependent path (second-order).

The alkali-independent path (k₀) is interpreted as proceeding through a dissociative interchange (Id) mechanism. researcher.liferesearchgate.net In this pathway, the rate-determining step involves the stretching of the Cr-NCS bond, with eventual replacement by a water molecule. This path does not show any specific effect from various inert electrolyte ions. researcher.life

The alkali-dependent path (k₁) is proposed to occur via a dissociative conjugate base (DCB) mechanism, also known as an SN1CB mechanism. researcher.life This pathway involves the rapid, reversible deprotonation of one of the ammine (NH₃) ligands by a hydroxide (B78521) ion to form a highly reactive amido conjugate base, [Cr(NH₃)(NH₂)(NCS)₄]²⁻. This intermediate then rapidly dissociates a thiocyanate (B1210189) ligand in the rate-determining step, followed by the rapid addition of a water molecule. The formation of ion pairs between cations of the inert electrolyte and the reactant complex anion plays a significant role in this pathway. researcher.life

Kinetic studies conducted between 50–70°C have determined the activation parameters for the alkali-independent pathway. researcher.liferesearchgate.net

Table 2: Kinetic Data for the Base Hydrolysis of the Reineckate Anion

| Parameter | Value | Mechanism Pathway | Reference |

|---|---|---|---|

| Rate Law | k_obs = k₀ + k₁[OH⁻] | Overall | researcher.liferesearchgate.net |

| ΔH‡ (k₀ path) | 113.5 ± 0.4 kJ mol⁻¹ | Alkali-Independent (Id) | researcher.liferesearchgate.net |

| ΔS‡ (k₀ path) | 24.1 ± 1.3 J mol⁻¹ K⁻¹ | Alkali-Independent (Id) | researcher.liferesearchgate.net |

| Proposed Mechanism (k₁ path) | Dissociative Conjugate Base (DCB) | Alkali-Dependent | researcher.life |

Photochemical Reactivity and Application as a Chemical Actinometer

Reinecke salt is photochemically active and has been utilized as a chemical actinometer, a system used to measure the number of photons in a light beam. rsc.orgnih.gov Its application is particularly relevant for radiations in the visible region of the electromagnetic spectrum. rsc.orgresearchgate.net

Upon absorption of light, typically in the near-UV and visible regions, the Reineckate anion undergoes a photosubstitution reaction. acs.org The primary photochemical process is the aquation (replacement by water) of a thiocyanate ligand:

[Cr(NH₃)₂(NCS)₄]⁻ + hν → [Cr(NH₃)₂(NCS)₃(H₂O)] + NCS⁻

The progress of the reaction can be monitored by measuring the concentration of the liberated thiocyanate ions. The quantum yield (Φ) of this photoreaction—the number of NCS⁻ ions released per photon absorbed—is known and relatively constant over a range of wavelengths, which is a crucial characteristic for an actinometer. nist.gov

However, the use of Reinecke salt as an actinometer has some disadvantages. The compound is thermally unstable, which can introduce errors if the experiments are not carefully controlled. scribd.com Furthermore, the experimental procedures can be complex, and the confident use of the system may be limited to a molar conversion of about one-third, as further substitution of thiocyanate ligands can complicate the reaction stoichiometry and mechanism. researchgate.netnih.gov Despite these limitations, it remains a useful photochemical reference system for the visible spectrum. rsc.org

Table 3: Summary of Reinecke Salt as a Chemical Actinometer

| Property | Description | Reference |

|---|---|---|

| Principle of Operation | Photosubstitution of a thiocyanate (NCS⁻) ligand upon light absorption. | rsc.org |

| Applicable Spectral Range | Visible region | rsc.orgresearchgate.net |

| Monitored Reaction | Release of NCS⁻ ions. | nist.gov |

| Advantages | Effective for visible light actinometry. | rsc.org |

| Disadvantages | Thermally unstable; complex experimental procedure; potential for complex secondary reactions. | researchgate.netnih.govscribd.com |

Advanced Analytical Applications and Methodologies Involving Reinecke Salt Monohydrate

Precipitation-Based Analytical Techniques

Gravimetric analysis is a quantitative method that relies on the measurement of mass. libretexts.org In precipitation gravimetry, the analyte is selectively converted into an insoluble form, which is then separated from the solution, purified, and weighed. nahrainuniv.edu.iqksu.edu.saasdlib.org Reinecke salt is an effective precipitating agent for this purpose due to the specific and often quantitative nature of its reactions with certain analytes. mcconline.org.in

The utility of Reinecke salt in gravimetric analysis stems from its capacity to form stoichiometric, insoluble salts, known as reineckates, with various analytes. This technique is particularly effective for the determination of primary and secondary amines, certain amino acids like proline and hydroxyproline, and some metal ions. mcconline.org.in

The general procedure involves dissolving a precisely weighed sample containing the analyte in an appropriate solvent. An excess of an aqueous solution of Reinecke salt is then added, often under controlled pH and temperature, to induce the formation of a crystalline precipitate. ksu.edu.sa This precipitate is collected by filtration, washed to remove impurities, dried to a constant weight, and then accurately weighed. libretexts.org The mass of the analyte in the original sample is then calculated based on the known chemical formula of the precipitate and the principles of stoichiometry. libretexts.org For instance, Reinecke salt itself can be assayed gravimetrically by precipitating it with mercuric acetate (B1210297) to form Hg[Cr(SCN)₄(NH₃)₂]₂. acs.org

| Analyte Category | Specific Examples | Precipitate Formed | Key Considerations |

| Metal Ions | Mercury (Hg²⁺) | Hg[Cr(SCN)₄(NH₃)₂]₂ | The precipitation is quantitative and forms the basis for the assay of Reinecke salt itself. acs.org |

| Organic Bases | Primary and Secondary Amines | Amine-Reineckate Salt | The method is highly selective for these types of amines. mcconline.org.inspectrumchemical.com |

| Amino Acids | Proline, Hydroxyproline | Amino Acid-Reineckate Salt | Useful for separating and quantifying specific amino acids from complex mixtures. mcconline.org.in |

| Quaternary Compounds | Choline (B1196258) | Choline Reineckate (B100417) | Forms a distinct pink, lustrous precipitate. scienggj.org |

Spectrophotometric Determination Methods

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. ekb.eg Methods involving Reinecke salt leverage the formation of a colored product, allowing for the quantitative determination of an analyte by measuring the absorbance of light at a specific wavelength. scienggj.orgnih.gov

The development of a spectrophotometric assay using Reinecke salt typically involves a precipitation reaction followed by dissolution of the resulting complex in an organic solvent. scienggj.orgnih.gov The analyte is first reacted with Reinecke salt in an aqueous medium, often acidic, to form a colored, insoluble reineckate precipitate. nih.gov This precipitate is then isolated by filtration and dissolved in a suitable solvent, such as acetone (B3395972) or an aqueous acetonitrile (B52724) solution, to produce a colored solution. scienggj.orgnih.gov The intensity of the color, which is directly proportional to the analyte concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). nih.gov

Method validation is a critical step to ensure the reliability and accuracy of the assay. acgpubs.org This process involves evaluating several key parameters:

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Adherence to the Beer-Lambert law is assessed. scienggj.orgnih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. acgpubs.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). scienggj.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scienggj.org

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scienggj.orgacgpubs.org

A modified Reinecke's salt spectrophotometric method for quantifying choline chloride in feed additives demonstrated successful validation across these parameters. scienggj.org

| Validation Parameter | Result for Choline Chloride Assay scienggj.org |

| Linearity Range | 0 to 1200 mg L⁻¹ |

| Correlation Coefficient (r²) | 0.9995 |

| Repeatability (RSD) | 0.30% |

| Intermediate Precision (RSD) | 0.50% |

| Recovery | 97.67% to 105.39% |

| Limit of Detection (LOD) | 2.83 mg L⁻¹ |

| Limit of Quantification (LOQ) | 9.42 mg L⁻¹ |

Reinecke salt-based spectrophotometric methods have been successfully applied to the quantitative analysis of a diverse range of both organic and inorganic analytes. The principle remains the same: formation of a colored precipitate that is then dissolved for absorbance measurement.

Organic Analytes: These methods are particularly well-suited for nitrogen-containing organic compounds. A notable application is the determination of the drug dimenhydrinate (B1670652) in bulk and dosage forms. nih.gov The method involves reacting the drug with Reinecke salt, dissolving the purple precipitate in acetone, and measuring the absorbance. nih.gov Another significant application is the quantification of choline chloride, where the pink choline reineckate precipitate is dissolved in an aqueous acetonitrile solution for analysis. scienggj.org

Inorganic Analytes: Reinecke salt is also employed in the analytical chemistry of certain metal ions through complexation reactions. chemimpex.com The ability of the reineckate anion to form stable, colored complexes with transition metals allows for their precise spectrophotometric measurement, making it a valuable tool in laboratories. chemimpex.com

| Analyte | λmax | Solvent for Precipitate | Application |

| Dimenhydrinate | 540 nm | Acetone | Pharmaceutical analysis. nih.gov |

| Choline Chloride | 525.5 nm | 70% (w/v) Acetonitrile | Analysis of feed additives. scienggj.org |

| Metal Ions | Varies | Varies | Environmental and quality control analysis. chemimpex.com |

To achieve maximum sensitivity, accuracy, and reproducibility in spectrophotometric assays, it is crucial to optimize the reaction conditions and analytical parameters. ekb.egresearchgate.net

Wavelength (λmax) : The selection of the analytical wavelength is fundamental. Measurements are taken at the wavelength of maximum absorbance (λmax) because it provides the highest sensitivity and minimizes deviations from Beer's law. nih.gov For the choline reineckate complex in acetonitrile, the λmax is 525.5 nm, which offers a higher absorption response compared to other peaks. scienggj.org For the dimenhydrinate complex in acetone, the λmax is 540 nm. nih.gov

pH : The pH of the reaction medium can significantly influence both the precipitation process and the stability of the final colored complex. thescipub.comresearchgate.net Many procedures specify an acidic medium to facilitate the quantitative precipitation of the analyte-reineckate salt. nih.gov For example, the determination of dimenhydrinate is carried out in an acidic medium. nih.gov Optimization involves testing a range of pH values to find the level at which the absorbance is maximal and stable. thescipub.com

Temperature : Temperature can affect the solubility of the precipitate and the rate of complex formation. thescipub.comresearchgate.netusf.edu For the determination of dimenhydrinate, the reaction is conducted at a controlled temperature of 27 ± 2 °C. nih.gov In the analysis of choline, the precipitation step is performed in an ice bath at approximately 5 °C to minimize the solubility of the choline reineckate and ensure complete precipitation. scienggj.org Conversely, aqueous solutions of Reinecke salt itself decompose rapidly at temperatures above 65 °C, a factor that must be considered during method development. mcconline.org.in

The determination of heavy metal concentrations is a critical aspect of environmental monitoring due to their potential toxicity. researchgate.netnih.gov Spectrophotometry is a common technique used for this purpose. wcs-group.co.uk Reinecke salt serves as a valuable reagent in this field for the determination of various metal ions, particularly in the analysis of environmental samples like water. chemimpex.com Its ability to form stable and colored complexes with transition metals facilitates their detection and quantification, helping researchers assess pollution levels. chemimpex.comwater.co.id The methodology involves precipitating the target metal ion from a water sample using Reinecke salt, followed by filtration, dissolution of the complex, and spectrophotometric measurement. This makes it a useful tool for laboratories focused on environmental monitoring and quality control. chemimpex.com

Atomic Absorption Spectrometric (AAS) Applications

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for quantifying metals. While AAS cannot directly measure organic compounds, Reinecke salt facilitates their indirect determination by linking the amount of the organic analyte to the quantifiable chromium ion in the Reinecke salt complex. wikipedia.org

The application of Reinecke salt in AAS primarily revolves around indirect determination methodologies. This strategy is based on the stoichiometric precipitation of a target analyte with the Reineckate anion, [Cr(NCS)₄(NH₃)₂]⁻.

Indirect Determination: This is the most common approach. The methodology involves the following steps:

An aqueous solution of the target analyte (e.g., an organic base like promazine (B1679182) or an antimalarial drug) is treated with an aqueous solution of Reinecke salt. wikipedia.orgsigmaaldrich.comrsc.org

This reaction forms a water-insoluble ion-association compound, or precipitate, which is quantitatively separated from the solution. sigmaaldrich.comrsc.org

The separated precipitate, containing the analyte and the Reineckate anion in a fixed stoichiometric ratio, is then dissolved in a suitable organic solvent, such as acetone. wikipedia.org

The resulting solution is analyzed by Electrothermal Atomization Atomic Absorption Spectrometry (ET-AAS) to determine the concentration of chromium. sigmaaldrich.comrsc.org

By knowing the stoichiometry of the precipitate, the concentration of the original organic analyte can be accurately calculated from the measured chromium concentration. sigmaaldrich.comrsc.org

An alternative indirect method involves measuring the excess metal ion in the supernatant after precipitation. wikipedia.org In this case, a known excess of Reinecke salt is added to the analyte solution. After the precipitate is formed and removed, the remaining chromium concentration in the filtrate is measured by AAS. The amount of chromium that reacted, and thus the amount of the analyte, is determined by the difference.

Direct Determination: In a direct AAS approach, the dissolved precipitate (the analyte-Reineckate complex) is introduced directly into the AAS instrument. wikipedia.org The measured absorbance of chromium is then directly correlated to the concentration of the analyte in the sample via a calibration curve prepared from known concentrations of the analyte treated in the same manner. wikipedia.org This approach has been successfully applied to determine various pharmaceutical compounds, including fluoroquinolone antibacterials and antimalarial drugs. wikipedia.org

| Strategy | Principle | Measured Component | Example Analytes | Reference |

|---|---|---|---|---|

| Indirect Determination (Precipitate Analysis) | Analyte is precipitated with Reinecke salt. The precipitate is isolated, dissolved, and analyzed. | Chromium (Cr) in the dissolved precipitate | Promazine, Cocaine, Gatifloxacin, Moxifloxacin | sigmaaldrich.com, rsc.org, wikipedia.org |

| Indirect Determination (Supernatant Analysis) | An excess of Reinecke salt is added. The excess Cr in the supernatant after precipitation is measured. | Chromium (Cr) in the supernatant | Naftidrofuryl oxalate, Propafenone HCl | wikipedia.org |

| Direct Determination | The dissolved analyte-Reineckate complex is directly analyzed. | Chromium (Cr) in the dissolved complex | Fluoroquinolones, Antimalarials | wikipedia.org |

Titrimetric Methodologies

Titrimetry encompasses a group of quantitative analytical methods based on determining the volume of a solution of a known concentration (a titrant) which is required to react quantitatively with a measured volume of a solution of the substance to be determined (the analyte).

Potentiometric titration is a technique where the potential of an electrode is measured as a function of the volume of added titrant. While some sources refer to Reinecke salt monohydrate as a potentiometric titrant for use in automated titration, detailed methodologies for its direct use as a titrant are not extensively documented in the available literature. nih.gov The primary utility of Reinecke salt lies in its capacity as a precipitating agent for a variety of organic bases and antihistamines. nih.govresearchgate.net This precipitation reaction can be a preliminary step before a subsequent titration, but the salt itself is not typically the titrant in a potentiometric setup.

Complexometric titrations are volumetric analyses in which the endpoint is indicated by the formation of a colored, soluble complex. srmist.edu.in This method is exceptionally useful for determining the concentration of various metal ions in a solution. srmist.edu.inalazharpharmacy.com The most widely used titrant in this field is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms stable, 1:1 water-soluble complexes with most metal ions. srmist.edu.inalazharpharmacy.com

This compound is not used in complexometric titrations. Its reaction mechanism involves precipitation, forming an insoluble salt with the analyte, which is fundamentally different from the formation of a soluble chelate complex that defines complexometric titrations. wikipedia.orgsrmist.edu.in The success of a complexometric titration relies on the titrant (chelator) forming a highly stable, soluble complex with the analyte, a role for which the Reineckate anion is unsuited. unina.it

Electrochemical Sensing and Assay Development Utilizing this compound

Reinecke salt has been successfully incorporated into the fabrication of electrochemical sensors. These devices measure an electrical response (such as current or potential) to detect a specific analyte. A notable application is the development of a sensor for NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide), a crucial coenzyme in metabolic pathways.

In one study, bulk screen-printed electrodes (bSPEs) were modified with zirconium phosphate (B84403) and Meldola blue, and subsequently, a film of Reineckate was electrochemically deposited onto the electrode surface. srmist.edu.in This modification resulted in a sensor with stable catalytic activity for the oxidation of NADH. srmist.edu.in The Reineckate film plays a crucial role in enhancing the stability and performance of the sensor.

The resulting biosensor demonstrated excellent operational stability and sensitivity, allowing for the detection of NADH via flow-injection analysis with amperometric detection. srmist.edu.in This platform was further developed into a glycerol (B35011) biosensor by immobilizing the enzyme glycerol dehydrogenase on the electrode surface. srmist.edu.in The sensor could reliably measure glycerol concentrations, with results comparable to those obtained by high-performance liquid chromatography (HPLC). srmist.edu.in

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Glycerol | srmist.edu.in |

| Working Potential | +50 mV (vs. Ag|AgCl) | srmist.edu.in |

| Optimal pH | 8.5 | srmist.edu.in |

| Linear Working Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻⁴ mol L⁻¹ | srmist.edu.in |

| Detection Limit | 2.8 x 10⁻⁶ mol L⁻¹ | srmist.edu.in |

| Quantification Limit | 9.4 x 10⁻⁶ mol L⁻¹ | srmist.edu.in |

| Stability (RSD, n=70) | 5.6% | srmist.edu.in |

Mass Spectrometry (MS) Applications (e.g., MALDI-MS for Quantitative Analysis)

While not used as a matrix itself, Reinecke salt serves as a valuable sample preparation reagent in methodologies involving Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). MALDI-MS is a soft ionization technique used for the analysis of large molecules like proteins and alkaloids, but its sensitivity can be hampered by the presence of interfering substances in complex samples. sigmaaldrich.comnih.gov

Reinecke salt's utility in this context is as a precipitation and purification agent. It can selectively precipitate target analytes from a complex mixture, effectively isolating and concentrating them while removing salts and other impurities that could suppress the MS signal. sigmaaldrich.comnih.gov

A specific application is the quantitative analysis of quaternary ammonium (B1175870) alkaloids (QAAs) from plant material. sigmaaldrich.com In this method, Reinecke salt is used as a precipitation reagent to isolate the QAAs from a crude extract of Rhizoma Corydalis. The resulting QAA-reineckate precipitate is separated, purified, and then subjected to quantitative analysis by MALDI-MS. sigmaaldrich.com This preliminary precipitation step is critical for achieving the clean sample and analyte concentration necessary for accurate and sensitive MALDI-MS quantification. sigmaaldrich.com

Catalytic and Materials Science Research Incorporating Reinecke Salt Monohydrate

Role in Catalyst Synthesis and Development (e.g., Platinum-Based Catalysts)

Reinecke salt monohydrate serves as a key reagent in the synthesis and development of sophisticated catalysts, particularly those based on platinum. chemimpex.comchemimpex.com Its contribution is often linked to the introduction of chromium, which can significantly modify the structure and performance of the final catalytic material.

Research has demonstrated a strategy of chromium-assisted synthesis for producing platinum nanocubes that function as electrocatalysts with enhanced specific activity for the oxygen reduction reaction. rsc.org While not always using Reinecke salt directly, these studies establish a principle where a chromium precursor influences the energetic differences of surface adsorption on various facets of platinum nanocrystals. rsc.org This control over the catalyst's shape is crucial because catalytic activity is strongly correlated with the structure of the crystal faces. rsc.org Reinecke salt can act as the source of chromium in such syntheses, helping to direct the formation of specific nanoparticle morphologies like cubes, which exhibit different and potentially superior catalytic properties compared to spherical or polypod-shaped nanoparticles. rsc.org

Furthermore, the ammonium (B1175870) cation present in Reinecke salt can play a role in the catalyst preparation process. In the synthesis of supported metal catalysts, quaternary ammonium salts can be used to modify surfaces like silica (B1680970) gel to facilitate the adsorption of platinum chloride complexes. doaj.org These adsorbed complexes are then chemically reduced to form highly dispersed platinum nanoparticles on the support. doaj.org The ammonium component of Reinecke salt could function similarly, aiding in the uniform deposition of platinum precursors onto a support material, which is a critical step for creating efficient heterogeneous catalysts.

| Finding | Effect of Chromium Precursor | Impact on Platinum Catalyst | Reference |

|---|---|---|---|

| Shape Control | Manipulating the concentration of a chromium precursor allows for control over the shape of platinum nanocrystals. | Enables the synthesis of specific morphologies such as nanocubes, which possess different active facets compared to other shapes. | rsc.org |

| Enhanced Electrocatalytic Activity | The resulting shape-controlled platinum nanocubes exhibit enhanced specific activity for the oxygen reduction reaction (ORR). | Improves the efficiency of catalysts used in applications like fuel cells. | rsc.org |

| Alloy Formation | Chromium compounds can be used as precursors for creating platinum-chromium (Pt-Cr) alloys. | Alloying platinum with other metals is a key strategy for enhancing catalytic activity and stability. | dtu.dk |

Applications in Organic Reaction Catalysis

Reinecke salt is noted for its potential as a catalyst in various organic reactions. chemimpex.com This catalytic activity can be attributed to the properties of its constituent parts, primarily the chromium(III) complex anion. It is important to distinguish its catalytic role from its well-established, but stoichiometric, use as a precipitating agent for primary and secondary amines, such as proline and hydroxyproline. wikipedia.orgchemeurope.com

The chromium center in the [Cr(NCS)₄(NH₃)₂]⁻ anion is the likely source of its catalytic power. Chromium catalysts, in general, are utilized in a wide array of organic synthesis reactions due to their versatility and effectiveness. alfachemic.com For instance, chromium-based catalysts are active in:

Coupling Reactions: They can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. alfachemic.com

Dehydrogenation Reactions: Chromium catalysts are employed in various hydrocarbon dehydrogenation processes. alfachemic.com

Ring-Opening Reactions: Organometallic chromium catalysts are effective in catalyzing the ring-opening reaction between isocyanates and epoxy groups to form oxazolidinone structures, demonstrating high selectivity. alfachemic.com

The chromium(III) ion within the Reinecke salt complex, with its specific coordination environment, could be leveraged to catalyze similar transformations. Additionally, the broader class of ammonium salts has been explored in what is termed "dynamic salt catalysis," where the salt complex functions as a flexible and highly functional catalyst for reactions like dehydrative condensation and Mannich-type reactions. nih.gov

| Type of Organic Reaction | General Role of Chromium Catalysts | Potential Application for Reinecke Salt | Reference |

|---|---|---|---|

| Coupling Reactions | Forms new C-C or C-heteroatom bonds with high selectivity. | The Cr(III) center could catalyze cross-coupling reactions. | alfachemic.com |

| Dehydrogenation | Used in various hydrocarbon dehydrogenation processes. | Could be applied in the synthesis of unsaturated organic molecules. | alfachemic.com |

| Oxazolidinone Synthesis | Catalyzes the ring-opening of epoxides with isocyanates. | May serve as a catalyst for synthesizing specific heterocyclic compounds. | alfachemic.com |

Integration in Novel Material Synthesis (e.g., Nanoparticles)

This compound is a valuable precursor for the synthesis of novel materials, including nanomaterials and complex coordination polymers. Its utility stems from its identity as a stable, well-defined metal-ligand complex that can be incorporated into or used to direct the formation of larger, functional structures.

While the direct synthesis of nanoparticles composed solely of Reinecke salt is not widely documented, the compound can serve as a precursor for chromium-containing nanomaterials or bimetallic nanoparticles. As seen in the synthesis of platinum catalysts, Reinecke salt can provide the chromium component, which directs the growth and morphology of the resulting nanoparticles. rsc.org The general approach for synthesizing metal salt nanoparticles often involves the reduction of metal salt precursors in a controlled environment, a role for which Reinecke salt is well-suited. nih.govmrs-j.org

A more direct application lies in the field of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org These materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). The complex anion of Reinecke salt, [Cr(NCS)₄(NH₃)₂]⁻, can itself be used as a building block in the self-assembly of more complex structures. For example, research has shown that Reinecke's salt can react with other metal sources to self-assemble into heterometallic tetranuclear complexes, demonstrating its ability to be integrated into larger, multi-component materials. researchgate.net This suggests its potential use as a node or a complex ligand in the design of new porous or functional coordination materials.

| Material Type | Role of Reinecke Salt | Description | Reference |

|---|---|---|---|

| Bimetallic Nanoparticles | Chromium Precursor | Provides a source of chromium to be co-reduced with another metal salt (e.g., a platinum salt) to form alloyed or core-shell nanoparticles. | rsc.org |

| Coordination Polymers | Complex Anion Building Block | The [Cr(NCS)₄(NH₃)₂]⁻ anion acts as a single molecular unit that coordinates with other metal centers to form extended 1D, 2D, or 3D networks. | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Metal Node Source | Can serve as the source of Cr(III) ions that act as the metallic nodes, which are then connected by organic linkers to form a porous framework. | wikipedia.org |

Mechanisms in Electroplating and Surface Treatment Processes

In the domain of surface modification, Reinecke salt is employed in electrochemical applications, where its ability to stabilize metal ions in solution is a key attribute. chemimpex.com Its primary documented role is not in traditional bulk electroplating but rather in the sophisticated modification of electrode surfaces to create functional films with specific catalytic or sensing properties.

A significant application is in the fabrication of chemically modified electrodes for use as biosensors. nih.govresearchgate.net Research has detailed the construction of NADH sensors based on screen-printed electrodes that are modified by the electrochemical deposition of a Reineckate (B100417) film. nih.govresearchgate.netchemicalbook.com In this process, the Reineckate anion is electrochemically deposited onto a substrate, often composed of materials like zirconium phosphate (B84403) and a mediator such as Meldola blue, to form a stable, thin film. nih.gov

This deposited Reineckate film is not passive; it imparts stable catalytic activity to the electrode surface, specifically for the oxidation of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov The modified electrode exhibits improved stability and catalytic function, allowing for the sensitive detection of molecules like glycerol (B35011) through flow-injection analysis. nih.gov The mechanism involves the Reineckate film facilitating the electron transfer process, which is essential for the sensor's operation. This direct surface treatment demonstrates the integration of Reinecke salt into functional electrochemical devices.

| Application | Method | Function of Reineckate Film | Outcome | Reference |

|---|---|---|---|---|

| NADH Sensor | Electrochemical deposition of a Reineckate film onto a screen-printed electrode. | Provides stable catalytic activity for the oxidation of NADH. | Creates a sensor with improved stability and performance for amperometric detection. | nih.govresearchgate.net |

| Potentiometric Sensors | Used in the preparation of carbon paste and screen-printed sensors. | Acts as a component in the sensor matrix for the determination of compounds like Econazole Nitrate. | Enables the fabrication of effective potentiometric sensors. | chemicalbook.com |

Emerging Research Directions and Future Perspectives in Reinecke Salt Monohydrate Chemistry

Potential for New Analytical and Synthetic Methodologies

The future of Reinecke salt monohydrate chemistry is promising, with ongoing research exploring its potential in the development of new analytical tools and as a building block in synthetic chemistry.

In analytical chemistry, there is a growing interest in using Reinecke salt in the fabrication of chemical sensors. While not directly forming the sensing element in all cases, its ability to selectively interact with certain analytes can be harnessed. For example, the development of liquid-crystal-based sensors often relies on the precise design of interactions between a metal salt layer and the liquid crystals. mdpi.com The specific binding properties of the Reinecke salt anion could be explored in such systems to create highly selective sensors for various target molecules.

A notable analytical application is in spectrophotometric analysis. A method for the determination of the antihistamine dimenhydrinate (B1670652) involves its reaction with Reinecke salt in an acidic medium to form a purple precipitate. nih.gov This precipitate, when dissolved in acetone (B3395972), exhibits maximum color absorption at a specific wavelength, allowing for the quantitative determination of the drug. nih.gov The adherence of this method to the Beer-Lambert law allows for accurate and repeatable microdetermination of the drug in various formulations. nih.gov

In the realm of synthetic chemistry, Reinecke's salt is proving to be a valuable precursor for the synthesis of novel coordination complexes and heterometallic compounds. nih.gov Its anion can act as a building block, reacting with other metal ions and ligands to form complex structures. For instance, self-assembly reactions involving Reinecke's salt have led to the creation of new tetranuclear complexes and supramolecular assemblies. nih.gov These novel compounds are of interest for their potential applications in areas such as materials science and catalysis. The ability to form extended structures has also led to research into its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netchalmers.se

The ongoing exploration of this compound's properties is paving the way for innovative applications. The following table summarizes some of the key research findings discussed:

| Application Area | Methodology | Target Analyte/Product | Key Findings |

| Bioanalytical Chemistry | Precipitation and Electron Microscopy | Biogenic Amines (e.g., Catecholamines) | Allows for the ultrahistochemical localization of amines within cellular structures. nih.gov |

| Pharmaceutical Analysis | Indirect Atomic Absorption Spectrometry (AAS) | Promazine (B1679182) | Forms an ion-association complex, allowing for indirect quantification via chromium content. researchgate.net |

| Pharmaceutical Analysis | Spectrophotometry | Dimenhydrinate | Forms a colored precipitate with a maximum absorbance at 540 nm in acetone, following the Beer-Lambert law. nih.gov |

| Synthetic Chemistry | Self-Assembly Reactions | Heterometallic Complexes and Coordination Polymers | Acts as a building block for the synthesis of novel multi-metal complexes and extended network structures. nih.gov |